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Abstract

Licostinel (development code ACEA-1021) is a potent, competitive antagonist of the glycine
co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Developed by Acea
Pharmaceuticals, it was investigated as a neuroprotective agent for the treatment of cerebral
ischemia, primarily in the context of acute ischemic stroke and traumatic brain injury. Preclinical
studies demonstrated significant neuroprotective effects in various animal models of ischemia.
A key characteristic of Licostinel that distinguished it from other NMDA receptor antagonists
was its favorable safety profile, notably the absence of significant psychotomimetic effects that
had plagued earlier compounds in this class. Despite its promising preclinical data and a
tolerable safety profile in early clinical trials, the development of Licostinel was ultimately
halted. This was primarily due to challenges with its physicochemical properties, specifically
low solubility and a lack of metabolism, which led to crystalluria in some patients. This
whitepaper provides a detailed technical overview of the discovery, mechanism of action,
preclinical and clinical development, and the eventual discontinuation of Licostinel.

Introduction: The Rationale for Targeting the NMDA
Receptor Glycine Site in Excitotoxicity

Excitotoxicity, the pathological process by which neuronal damage and death are caused by
excessive stimulation by excitatory neurotransmitters like glutamate, is a key mechanism
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underlying the neuronal injury seen in ischemic stroke.[1] The N-methyl-D-aspartate (NMDA)
receptor, a subtype of ionotropic glutamate receptor, plays a central role in this process.[2]
Over-activation of the NMDA receptor during an ischemic event leads to a massive influx of
calcium ions (Caz*), triggering a cascade of neurotoxic intracellular events, including the
activation of proteases and nucleases, mitochondrial dysfunction, and the production of
reactive oxygen species, ultimately leading to neuronal death.[1][3]

Early attempts to develop neuroprotective agents for stroke focused on antagonizing the
glutamate binding site or blocking the ion channel of the NMDA receptor. However, these
approaches were often associated with severe and dose-limiting side effects, such as
hallucinations, agitation, and cardiovascular instability.[4] The discovery that the NMDA
receptor requires the binding of a co-agonist, typically glycine or D-serine, at a distinct site (the
glycine site) for its activation presented a novel and potentially safer therapeutic target. It was
hypothesized that antagonizing the glycine site would modulate NMDA receptor activity and
mitigate excitotoxicity while potentially avoiding the severe side effects associated with other
classes of NMDA receptor antagonists. Licostinel (ACEA-1021) emerged from this line of
research as a promising candidate.

Mechanism of Action of Licostinel

Licostinel is a competitive antagonist at the strychnine-insensitive glycine binding site on the
GIuN1 subunit of the NMDA receptor. By binding to this site, Licostinel prevents the necessary
co-agonist action of glycine, thereby reducing the frequency of NMDA receptor channel
opening in the presence of glutamate. This allosteric modulation effectively dampens the
excessive Ca?* influx that characterizes excitotoxic conditions.

Signaling Pathway of NMDA Receptor-Mediated
Excitotoxicity and the Interceptive Role of Licostinel

The following diagram illustrates the excitotoxic cascade initiated by excessive glutamate
release during an ischemic event and the point of intervention for Licostinel.
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Caption: NMDA receptor-mediated excitotoxicity and Licostinel's mechanism.
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Preclinical Development

Licostinel demonstrated robust neuroprotective effects in multiple preclinical models of
cerebral ischemia. Its efficacy, coupled with a favorable safety profile, supported its
advancement into clinical trials.

In Vitro Binding Affinity

Licostinel's affinity for the NMDA receptor glycine site was determined through radioligand

binding assays.

Table 1: In Vitro Binding Affinity of Licostinel

Parameter Value Receptor/Site

Kb 5nM NMDA Receptor Glycine Site
Kb (AMPA Receptor) 0.9 uM

Kb (Kainate Receptor) 2.5 uM

Data compiled from publicly available information.

Preclinical Efficacy in Animal Models

Licostinel was evaluated in various animal models of focal cerebral ischemia, most commonly
the transient or permanent middle cerebral artery occlusion (MCAQO) model in rats. These
studies consistently showed that administration of Licostinel resulted in a significant reduction
in infarct volume and improved neurological outcomes.

While specific quantitative data from these preclinical efficacy studies are not readily available
in the public domain, reports indicate that at higher doses, the plasma concentrations of
Licostinel achieved in clinical trials were substantially higher than those required for

neuroprotection in these animal models.

Preclinical Safety and Tolerability

A significant advantage of Licostinel over other NMDA receptor antagonists was its superior
safety profile in preclinical studies. In rodent models, Licostinel did not induce the
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phencyclidine (PCP)-like psychotomimetic effects, such as stereotyped behaviors and motor
impairment, that were characteristic of channel-blocking and glutamate-site antagonists.
Furthermore, it did not cause amnesia in spatial learning tasks.

Clinical Development

Based on its promising preclinical profile, Licostinel entered clinical development for the
treatment of acute ischemic stroke.

Phase I/ll Dose-Escalation Study in Acute Ischemic
Stroke

A multi-center, randomized, placebo-controlled, dose-escalation trial was conducted to assess
the safety, tolerability, and pharmacokinetics of Licostinel in patients with acute ischemic
stroke.

Table 2: Summary of the Licostinel Dose-Escalation Clinical Trial

Parameter Description

] 5-center, randomized, placebo-controlled, dose-
Study Design ) )
escalation trial

) ) 64 patients with acute ischemic stroke enrolled
Patient Population o
within 48 hours of symptom onset

44 patients received Licostinel; 20 received
Treatment Groups

placebo
Dose Cohorts (mg/kg) 0.03, 0.15,0.60, 1.2, 2.0, 3.0
Route of Administration Short intravenous infusion
Primary Endpoints Safety, tolerability, and pharmacokinetics

Neurological outcome assessed by the National

Secondary Endpoint ]
Institutes of Health Stroke Scale (NIHSS)

Key Findings:
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» Safety and Tolerability:
o Lower doses (0.03 to 0.60 mg/kg) were not associated with any significant adverse effects.

o Higher doses (1.2 to 3.0 mg/kg) were associated with mild-to-moderate adverse effects,
primarily neurological (e.g., sedation, dizziness) and gastrointestinal (e.g., nausea)
complaints.

o Crucially, no major psychotomimetic effects were observed at any dose level.
e Pharmacokinetics:

o Peak plasma concentrations of Licostinel at the higher doses were substantially greater
than those shown to be neuroprotective in animal models of stroke.

o Detailed pharmacokinetic parameters (e.g., Cmax, AUC, half-life) for each dose cohort are
not publicly available.

o Efficacy:

o There was a similar improvement in NIHSS scores over time in both the Licostinel-
treated and placebo groups, indicating no significant treatment effect on neurological
outcome in this small study.

Discontinuation of Clinical Development

Despite the favorable safety profile observed in the dose-escalation study, the clinical
development of Licostinel for stroke was discontinued. The primary reason for this decision
was not related to a lack of efficacy or safety concerns but rather to the drug's challenging
physicochemical properties. Licostinel has low solubility and was found to lack metabolism,
leading to the observation of crystals in the urine of some patients. These formulation and drug
disposition issues were deemed significant enough to halt further development.

Experimental Protocols

Detailed experimental protocols for the key studies in Licostinel's development are not fully
available in the published literature. However, based on standard methodologies of the time,
the following represents likely protocols.
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Radioligand Binding Assay (Hypothetical Protocol)

» Objective: To determine the binding affinity of Licostinel for the NMDA receptor glycine site.

Tissue Preparation: Crude synaptosomal membranes are prepared from rat cerebral cortices
through homogenization in ice-cold buffer followed by differential centrifugation.

Assay Conditions:

o Membrane preparations are incubated with a specific radioligand for the glycine site (e.g.,
[2H]glycine or a labeled antagonist like [BH]DCKA) and varying concentrations of unlabeled
Licostinel.

o Incubation is carried out in a suitable buffer (e.g., Tris-HCI) at a controlled temperature
(e.g., 4°C) for a duration sufficient to reach equilibrium.

Data Analysis: The reaction is terminated by rapid filtration through glass fiber filters to
separate bound from free radioligand. The radioactivity retained on the filters is quantified
using liquid scintillation counting. The ICso (the concentration of Licostinel that inhibits 50%
of specific radioligand binding) is determined, and the Ki (inhibition constant) is calculated
using the Cheng-Prusoff equation.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
(General Protocol)

o Objective: To evaluate the neuroprotective efficacy of Licostinel in a model of focal cerebral
ischemia.

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
Surgical Procedure:
o Anesthesia is induced and maintained (e.g., with isoflurane).

o A midline neck incision is made to expose the common carotid artery (CCA), external
carotid artery (ECA), and internal carotid artery (ICA).

o The ECAis ligated and transected.
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o A nylon monofilament with a blunted, silicone-coated tip is introduced into the ECA stump
and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

o For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-120
minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

o Drug Administration: Licostinel or vehicle is administered, typically via intravenous or
intraperitoneal injection, at a defined time point relative to the MCAO procedure (e.g., before,
during, or after occlusion).

e Qutcome Measures:

o Neurological Deficit Scoring: Animals are assessed at various time points post-MCAO
using a standardized neurological scoring system to evaluate motor and sensory deficits.

o Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-
MCAO), animals are euthanized, and their brains are removed. The brains are sectioned
and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red,
leaving the infarcted tissue unstained (white). The infarct volume is then quantified using
image analysis software.

Clinical Trial Workflow

The following diagram outlines the general workflow for the dose-escalation clinical trial of
Licostinel in acute ischemic stroke patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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